molecular formula C7H5Br2N3O B1436135 5,6-dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one CAS No. 2169997-51-5

5,6-dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one

Cat. No.: B1436135
CAS No.: 2169997-51-5
M. Wt: 306.94 g/mol
InChI Key: HYDKEVPNUQRIEC-UHFFFAOYSA-N
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Description

Synthesis Analysis

A solvent- and catalyst-free method has been developed for the synthesis of a series of imidazo[1,2-a]pyridines. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .


Molecular Structure Analysis

The molecular formula of 5,6-dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one is C7H5Br2N3O. Its molecular weight is 306.94 g/mol.


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This reaction can be carried out in neutral, weak basic organic solvents at elevated temperature .

Scientific Research Applications

Nitration and Halogenation Processes

Nitration of imidazo[4,5-b]pyridin-2-one derivatives, including those substituted with bromo groups, has been studied, showing that nitration can lead to dinitro derivatives or the formation of chloro(bromo)-nitro compounds through halogenation processes. These reactions have implications for further chemical synthesis and understanding reaction mechanisms (Smolyar et al., 2007); (Yutilov et al., 2005).

Vibrational Spectroscopy and Molecular Structure

Research involving density functional theory (DFT) and X-ray diffraction (XRD) has provided insights into the molecular structure, vibrational energy levels, and potential energy distribution of imidazo[4,5-b]pyridine derivatives. These studies are crucial for understanding the physical and chemical properties of these compounds, which can influence their potential applications (Lorenc et al., 2008).

Potential Anticancer Agents

Some imidazo[4,5-b]pyridines have been synthesized as potential anticancer agents, demonstrating the biological relevance of these compounds in drug discovery and development. Although the specific derivative of interest in this query wasn't directly mentioned as an anticancer agent, related research highlights the broader potential of imidazo[4,5-b]pyridine compounds in therapeutic applications (Temple et al., 1987).

Synthesis and Reactivity

Studies have also explored the synthesis and reactivity of imidazo[4,5-b]pyridin-2-one derivatives, including methods for their synthesis from dibromoalkenes and reactions leading to novel structures. These investigations provide a foundation for the development of new compounds with potential applications in various fields of chemistry and biology (Zhang et al., 2010).

Biochemical Analysis

Biochemical Properties

5,6-dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that are crucial for cell growth and proliferation . Additionally, this compound can bind to DNA and RNA, potentially interfering with the replication and transcription processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis, or programmed cell death, in cancer cells, thereby inhibiting tumor growth . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell division and differentiation . Furthermore, this compound can alter gene expression by modulating transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, leading to their inhibition or activation . For example, by inhibiting kinases, it can prevent the phosphorylation of target proteins, thereby disrupting signaling cascades . Additionally, this compound can intercalate into DNA, causing structural changes that hinder the binding of transcription machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Its effects can diminish over time due to cellular adaptation mechanisms .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed . There is a threshold dose beyond which the adverse effects outweigh the therapeutic benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can either be excreted or further processed by conjugation reactions . The compound can also affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to altered levels of metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Additionally, it interacts with transport proteins that facilitate its movement into specific cellular compartments . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is primarily localized in the nucleus, where it can interact with DNA and transcription factors . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Additionally, it can be found in the cytoplasm, where it interacts with various enzymes and signaling proteins .

Properties

IUPAC Name

5,6-dibromo-7-methyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2N3O/c1-2-3(8)5(9)11-6-4(2)10-7(13)12-6/h1H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDKEVPNUQRIEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=C1Br)Br)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
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5,6-dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
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5,6-dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
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5,6-dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
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5,6-dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
Reactant of Route 6
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5,6-dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one

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